N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
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Overview
Description
N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a chemical compound with the molecular formula C11H22N2O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is of interest due to its unique structure, which combines a piperidine ring with a tetrahydrofuran moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with tetrahydrofuran derivatives under controlled conditions. One common method includes the alkylation of piperidine with tetrahydrofuran-3-yl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalytic hydrogenation and other green chemistry approaches can also be employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine
- N-ethyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine
- N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride
Uniqueness
This compound is unique due to its specific structural combination of a piperidine ring and a tetrahydrofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-ethyl-N-(oxolan-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C11H22N2O/c1-2-13(11-5-8-14-9-11)10-3-6-12-7-4-10/h10-12H,2-9H2,1H3 |
InChI Key |
VLDVJXNQXXDFON-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNCC1)C2CCOC2 |
Origin of Product |
United States |
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